molecular formula C13H22N2 B12501807 5-Octylpyridin-2-amine

5-Octylpyridin-2-amine

Cat. No.: B12501807
M. Wt: 206.33 g/mol
InChI Key: CWDYOTUWALLMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Octylpyridin-2-amine: is an organic compound with the molecular formula C13H22N2 It belongs to the class of aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Octylpyridin-2-amine typically involves the reaction of 2-chloropyridine with octylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Octylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso-5-octylpyridine, nitro-5-octylpyridine.

    Reduction: 5-Octylpiperidine.

    Substitution: N-alkyl-5-octylpyridin-2-amine, N-acyl-5-octylpyridin-2-amine.

Scientific Research Applications

Chemistry: 5-Octylpyridin-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds, which are of interest in medicinal chemistry.

Biology: In biological research, this compound is used as a ligand in the study of enzyme-substrate interactions. It can also be used to probe the function of specific proteins and receptors in cellular systems.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a scaffold for the design of new therapeutic agents targeting specific diseases, such as cancer and neurological disorders.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and polymers. Its derivatives are also used as corrosion inhibitors and stabilizers in various formulations.

Mechanism of Action

The mechanism of action of 5-Octylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the octyl chain can interact with hydrophobic pockets, enhancing binding affinity and specificity. The pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-target complex.

Comparison with Similar Compounds

    2-Aminopyridine: Lacks the octyl chain, making it less hydrophobic and potentially less selective in binding interactions.

    5-Methylpyridin-2-amine: Contains a methyl group instead of an octyl chain, resulting in different physicochemical properties and biological activities.

    5-Phenylpyridin-2-amine: Has a phenyl group, which can engage in different types of interactions compared to the octyl chain.

Uniqueness: 5-Octylpyridin-2-amine is unique due to its long hydrophobic octyl chain, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for the design of new therapeutic agents and the study of enzyme-substrate interactions.

Properties

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

5-octylpyridin-2-amine

InChI

InChI=1S/C13H22N2/c1-2-3-4-5-6-7-8-12-9-10-13(14)15-11-12/h9-11H,2-8H2,1H3,(H2,14,15)

InChI Key

CWDYOTUWALLMQY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CN=C(C=C1)N

Origin of Product

United States

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